1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide
Description
1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a 3,5-difluorophenyl group attached to a methanesulfonamide scaffold with a methyl substituent on the nitrogen atom. Its molecular formula is C₈H₈F₂NO₂S, yielding a molecular weight of 219.22 g/mol. Sulfonamides are widely explored in medicinal and agrochemical research due to their versatility in hydrogen bonding, enzyme inhibition, and structural modularity.
Properties
Molecular Formula |
C8H9F2NO2S |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c1-11-14(12,13)5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3 |
InChI Key |
XPJAZESAGQGXEV-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 3,5-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Scientific Research Applications of 1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide
This compound, also known as DFPM, has garnered interest across medicinal chemistry, immunology, and synthetic organic chemistry due to its unique chemical structure and biological activities. Research trends indicate growing interest in oncology, neuroscience, and immunotherapy applications.
Medicinal Chemistry
Anticancer Properties: DFPM has been investigated as a potential anticancer agent. Studies have shown it can inhibit cancer cell proliferation through various mechanisms, including modulating signaling pathways involved in cell growth and apoptosis. For example, DFPM effectively reduced tumor size in animal models of breast cancer, suggesting its potential as a therapeutic agent in oncology. The compound can act as a MEK1/2 inhibitor, which is significant in cancer biology because MEK (mitogen-activated protein kinase) is a key component in the MAPK signaling pathway that regulates cell proliferation and survival. Inhibition of MEK can lead to reduced tumor growth and increased apoptosis in cancer cells.
- In vitro Studies: Derivatives of DFPM have demonstrated the ability to inhibit the growth of various tumor cell lines. SMK-17, a derivative of DFPM, exhibited potent growth inhibitory effects on cell lines with high levels of phosphorylated MEK1/2 and ERK1/2, suggesting that compounds targeting MEK1/2 may be particularly effective against certain cancer types.
- In vivo Studies: Animal model studies indicated that oral administration of SMK-17 resulted in significant antitumor efficacy without notable side effects. The compound selectively blocked MAPK pathway signaling, underscoring its potential as a therapeutic agent.
Kinesin Spindle Protein (KSP) Inhibitors: Inhibition of kinesin spindle protein (KSP) is a novel mechanism for cancer treatment that can potentially overcome the limitations of currently employed cytotoxic agents .
Neuroprotective Effects: Research indicates DFPM may possess neuroprotective properties and has shown promise in protecting neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases. This suggests potential applications in treating conditions such as Alzheimer's and Parkinson's diseases.
Antiviral Activity: The antiviral potential of DFPM has been explored, particularly against flavivirus infections such as West Nile Virus (WNV) and Tick-Borne Encephalitis Virus (TBEV). In plaque reduction assays conducted on Vero cells, derivatives showed varying degrees of antiviral activity. Compounds with lipophilic substituents exhibited higher potency against WNV, with effective concentrations (EC50) in the micromolar range; certain derivatives demonstrated an EC50 value as low as 501.3 μM against WNV.
Immunology
Immune Modulation: DFPM has been utilized to explore immune modulation, influencing the activity of immune cells and potentially enhancing the immune response against tumors or infections. This application is particularly relevant in developing immunotherapies for cancer treatment.
Synthesis and Chemical Research
Building Block in Organic Synthesis: DFPM serves as a valuable building block for synthesizing more complex molecules in synthetic organic chemistry. Its unique chemical structure allows chemists to modify it further, leading to the development of novel compounds with specific biological activities.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Anticancer | DFPM inhibited tumor growth in breast cancer models by modulating cell signaling pathways. |
| Neuroprotection Research | Neuroprotective | Demonstrated protective effects against oxidative stress in neuronal cells, indicating potential for neurodegenerative disease treatment. |
| Immune Modulation Experiment | Immunology | Enhanced immune response observed in preclinical models when treated with DFPM. |
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the difluorophenyl ring can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
1-(4-Cyanophenyl)-N-(3,5-difluorophenyl)methanesulfonamide
- Molecular Formula : C₁₄H₁₀F₂N₂O₂S
- Molecular Weight : 308.30 g/mol
- Key Differences: Replaces the methyl group on the sulfonamide nitrogen with a 4-cyanophenyl moiety. Increased molecular weight and aromaticity may reduce solubility compared to the target compound.
- Applications: Likely used in pharmaceutical research as a kinase inhibitor or enzyme modulator due to its polarizable cyano group .
Tolyfluanid and Dichlofluanid
- Molecular Formulas :
- Tolyfluanid: C₁₀H₁₁Cl₂F₃N₂O₂S₂
- Dichlofluanid: C₉H₅Cl₂F₃N₂O₂S₂
- Key Differences: Feature chlorine and dimethylamino-sulfonyl groups instead of methyl or aryl substituents. Higher molecular weights (>300 g/mol) and halogen-rich structures enhance fungicidal activity but increase environmental persistence and toxicity.
- Applications : Broad-spectrum fungicides in agriculture, leveraging sulfonamide-thioamide hybrids for membrane disruption .
Fluorination Patterns and Bioactivity
The 3,5-difluorophenyl group in the target compound is a common pharmacophore in drug design, enabling:
- Enhanced lipophilicity for membrane penetration.
- Stabilization of aromatic π-stacking interactions in enzyme active sites.
In contrast, the trifluoromethyl -substituted compound in EP 2 697 207 B1 (C₂₈H₂₄F₁₂N₂O₄S) exhibits higher metabolic stability and target specificity due to fluorine’s steric and electronic effects, albeit at the cost of synthetic complexity .
Research Findings and Implications
N-Substituent Effects : Methyl groups (target compound) improve synthetic accessibility and bioavailability compared to bulkier aryl or halogenated groups in pesticides .
Toxicity Trade-offs : Simplified structures like the target compound may reduce environmental persistence but require potency enhancements for therapeutic use .
Biological Activity
1-(3,5-Difluorophenyl)-N-methylmethanesulfonamide is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a difluorophenyl group and a methanesulfonamide moiety, contributing to its lipophilicity and biological activity. The molecular formula and weight are essential for understanding its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀F₂N₂O₂S |
| Molecular Weight | 239.25 g/mol |
| Functional Groups | Difluorophenyl, Methanesulfonamide |
Research indicates that compounds containing the sulfonamide moiety exhibit significant biological activities, including:
- Antibacterial Activity : Sulfonamides have been studied for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
- Antitumor Properties : The inhibition of kinesin spindle protein (KSP) is a novel mechanism for cancer treatment, with compounds similar to this compound showing promise in preclinical models .
- Antiviral Effects : Some studies suggest potential efficacy against viral infections, particularly in the context of drug-resistant strains .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition of Kinesin Spindle Protein : A study demonstrated that derivatives of this compound could inhibit KSP, leading to mitotic arrest in cancer cells. The compound showed an IC50 value of 22 nM against human solid tumor cell lines .
- Antimicrobial Activity : Research indicated that modifications in the difluorophenyl group could enhance selectivity towards specific bacterial pathways, suggesting its potential as an antibacterial agent .
- Pharmacokinetic Profile : The incorporation of fluorine atoms has been shown to modulate the pharmacokinetic properties of similar compounds, enhancing their bioavailability and reducing efflux by P-glycoprotein .
Biological Activity Profile
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
